molecular formula C₁₅H₁₂BrNO₃ B1141239 (Z)-2-Bromo-2'-nitro-4'-methoxystilbene CAS No. 223787-47-1

(Z)-2-Bromo-2'-nitro-4'-methoxystilbene

Cat. No. B1141239
CAS RN: 223787-47-1
M. Wt: 334.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Bromo-2'-nitro-4'-methoxystilbene, commonly known as BNMS, is a synthetic compound that belongs to the stilbene family. It is a yellow crystalline powder with a molecular weight of 329.15 g/mol. BNMS has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and photonic devices.

Mechanism of Action

The mechanism of action of BNMS involves the inhibition of tubulin polymerization, which is necessary for cell division. BNMS binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This results in the disruption of the mitotic spindle and the inhibition of cell division. BNMS also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
BNMS has been found to have low toxicity and is well-tolerated in animals. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BNMS has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment that involves the use of light to activate a photosensitizer that selectively kills cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of BNMS is its high thermal stability, which makes it suitable for use in high-temperature reactions. It is also easily synthesized and purified, which makes it readily available for use in lab experiments. However, one limitation is its low solubility in water, which may make it difficult to use in aqueous reactions. In addition, its high melting point may make it challenging to handle in some experiments.

Future Directions

There are several future directions for the research of BNMS. One potential direction is the development of BNMS-based materials for use in photonic devices. Its excellent luminescence properties make it a promising candidate for use in organic light-emitting diodes and photovoltaic cells. Another direction is the study of BNMS as a potential treatment for inflammatory diseases. Its anti-inflammatory properties may make it useful in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to explore the potential of BNMS as a photosensitizer in photodynamic therapy. Its low toxicity and high thermal stability make it a promising candidate for this application.

Synthesis Methods

BNMS can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which undergoes bromination to form 2-bromo-4-methoxybenzaldehyde. This intermediate is then reacted with nitroethane in the presence of a base to form (Z)-2-bromo-2'-nitro-4'-methoxystilbene. The final product is obtained through recrystallization and purification processes.

Scientific Research Applications

BNMS has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its anticancer properties. BNMS has been found to induce cell death in cancer cells by inhibiting tubulin polymerization, which is necessary for cell division. It also inhibits the growth of cancer cells by inducing apoptosis. BNMS has also been studied for its potential use in photonic devices, such as organic light-emitting diodes and photovoltaic cells. Its high thermal stability and excellent luminescence properties make it a suitable candidate for these applications.

properties

IUPAC Name

1-[(Z)-2-(2-bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-20-13-9-8-12(15(10-13)17(18)19)7-6-11-4-2-3-5-14(11)16/h2-10H,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVTVHCAKMKBTR-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=CC=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\C2=CC=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Bromo-2'-nitro-4'-methoxystilbene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.